molecular formula C22H18N2O2 B15040568 N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B15040568
M. Wt: 342.4 g/mol
InChI Key: FTSYPPRMCUDOPC-YDZHTSKRSA-N
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Description

N'-[(E)-Anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2,5-dimethylfuran-3-carbohydrazide (CAS 159881-93-3) with 9-anthracenecarbaldehyde. The compound features a planar anthracene moiety conjugated to a dimethylfuran-carbohydrazide group through an imine (-CH=N-) linkage. This structural design imparts unique photophysical and coordination properties, making it relevant in materials science and coordination chemistry . The anthracene group enhances π-π stacking interactions, while the dimethylfuran substituent introduces steric and electronic effects that modulate solubility and reactivity .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C22H18N2O2/c1-14-11-20(15(2)26-14)22(25)24-23-13-21-18-9-5-3-7-16(18)12-17-8-4-6-10-19(17)21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

FTSYPPRMCUDOPC-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from a suitable solvent such as methanol-chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the anthracene or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophilic reagents for other substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Based on the search results provided, a comprehensive overview of the applications of "N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide" is not possible, as this specific compound is not directly discussed in detail. However, the search results do provide information on related compounds and their applications, which may provide some context.

Relevant Information From Search Results

  • Related Structures and Properties:
    • The compound N-$$(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine, which has a similar anthracene moiety, has been synthesized and characterized by X-ray crystallography . The crystal structure reveals that the anthracene rings are stacked in parallel sheets .
    • The synthesis of N-$$( E)-1,3-benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine is mentioned in the context of the above compound, indicating a related class of compounds with potential similar synthetic routes or applications .
  • Building Blocks and Chemical Synthesis:
    • A building blocks catalog lists various amines, acids, and halides that could be relevant to synthesizing related compounds . Specific examples include primary amines, aldehydes & ketones, and boronic acids .
  • Terpenoids and Bioactivity:
    • Plant-derived terpenoids, which are structurally different but also complex organic molecules, possess a range of bioactivities . Some terpenoids can impact neural stem/progenitor cells, protect against apoptosis, and modulate various signaling pathways like PI3K/Akt . This suggests that similar complex molecules may have biological applications .
  • Dynamic Nuclear Polarization (DNP) - Enhanced NMR Spectroscopy:
    • DNP-enhanced NMR is used to study surface chemistry of cellulose and can differentiate between surface adsorption and grafting . This technique could potentially be applied to characterize the structure and interactions of compounds like this compound with other materials .
  • Related Compounds:
    • 2,5-dimethyl-furan-3-carboxylic acid anthracen-9-ylmethylene is listed as a commercially available compound .
    • N-[(E)-anthracen-9-ylmethylideneamino]-2-methylfuran-3-carboxamide is another related compound .

While direct applications of "this compound" are not detailed in the provided search results, the information available suggests several potential avenues for exploration:

  • Synthesis and Characterization: The synthesis and structural analysis (e.g., X-ray crystallography) of related compounds with anthracene moieties provide a starting point .
  • Material Science: Given the stacking behavior of similar anthracene-containing compounds, there might be applications in materials science, such as organic electronics or supramolecular assemblies .
  • Biological Activity: Inspired by the bioactivity of plant-derived terpenoids, the compound and its analogs could be screened for biological activities, particularly those related to neural activity or signaling pathways .
  • Analytical Techniques: Techniques like DNP-enhanced NMR could be employed to study the compound's interactions and surface chemistry when applied to different materials .

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties
N'-[(E)-Anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide (Target) Anthracene, dimethylfuran 357.39* Ligand for metal complexes; fluorescence studies
(E)-N'-(Anthracen-9-ylmethylene)benzohydrazide (5l) Anthracene, benzohydrazide 301.34 Catalytic synthesis; NMR-characterized
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2,5-dimethyl-3-furohydrazide 4-Benzyloxyphenyl, dimethylfuran 363.40 Solubility in polar organic solvents
1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine Anthracene, 2,4-dinitrophenyl 394.37 Coordination chemistry; crystallography studies

*Calculated based on parent hydrazide (154.17 g/mol) + anthracenemethanol (208.26 g/mol) – H2O (18 g/mol).

Key Observations:

  • Steric Hindrance: The 2,5-dimethylfuran substituent introduces greater steric bulk than the 4-benzyloxyphenyl group in the analogue from , which may influence packing in solid-state structures .
  • Photophysical Properties: Anthracene-based derivatives exhibit strong UV-vis absorption and fluorescence, but the target compound’s dimethylfuran moiety may redshift emission maxima compared to the nitro-substituted analogue in .

Coordination Chemistry

  • The target compound’s imine and carbonyl groups enable chelation with transition metals (e.g., Ru, Cu). However, its binding mode differs from 2,4-dinitrophenylhydrazine derivatives, which prioritize nitro groups for coordination .
  • Comparative Stability: Metal complexes of the target compound may exhibit lower thermal stability than those of the benzohydrazide analogue (5l) due to reduced π-backbonding from the electron-withdrawing furan ring .

Biological Activity

N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The compound can be synthesized through a condensation reaction involving anthracene-9-carbaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The general reaction can be summarized as follows:

Anthracene 9 carbaldehyde+2 5 dimethylfuran 3 carbohydrazideN E anthracen 9 ylmethylidene 2 5 dimethylfuran 3 carbohydrazide\text{Anthracene 9 carbaldehyde}+\text{2 5 dimethylfuran 3 carbohydrazide}\rightarrow \text{N E anthracen 9 ylmethylidene 2 5 dimethylfuran 3 carbohydrazide}

The synthesis typically yields a solid product which can be purified through recrystallization from suitable solvents.

Anticancer Properties

Research indicates that compounds containing anthracene moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of anthracene can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as survivin .

Case Study:
A study conducted on the effects of anthracene derivatives on human prostate cancer cells demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The IC50 values were found to be comparable to those of established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A screening assay revealed that this compound showed activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This intercalation leads to the generation of reactive oxygen species (ROS), which further contribute to cell death through oxidative stress mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the anthracene ring or modifications in the hydrazone linkage can significantly alter its potency and selectivity against different cell types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer potency
Alteration of furan substituentsEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between anthracene-9-carbaldehyde derivatives and substituted carbohydrazides. Key steps include:

  • Reagent Preparation : Use freshly distilled anthracene-9-carbaldehyde (CAS 642-31-9) to avoid oxidation byproducts .
  • Hydrazide Coupling : React with 2,5-dimethylfuran-3-carbohydrazide under acidic catalysis (e.g., glacial acetic acid or HCl) at reflux conditions (80–100°C) for 6–12 hours .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
    • Critical Parameters : Control stoichiometry (1:1 molar ratio), avoid moisture, and ensure inert atmosphere to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
  • Anthracene protons (δ 7.5–8.5 ppm, multiplet) and furan methyl groups (δ 2.2–2.5 ppm, singlet) .
  • Hydrazide NH proton (δ 10–11 ppm, broad) .
  • XRD : Single-crystal X-ray diffraction confirms the (E)-configuration of the imine bond and planar anthracene-furan stacking (C–C bond lengths: ~1.34 Å; torsion angles: <5°) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M+H]+^+ at m/z 385.18 (theoretical) .

Q. What solvent systems are suitable for solubility studies of this compound, and how does polarity affect its stability?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO, DMF, THF, and chloroform (high solubility in DMSO at 25°C: ~50 mg/mL).
  • Stability Assay : Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) under UV light (λ = 254 nm). Polar solvents (e.g., methanol) accelerate photodegradation due to increased solvolysis .
    • Recommendation : Store in amber vials at –20°C under nitrogen to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Parameters : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), predicting charge-transfer interactions .
  • Reactivity Analysis : Simulate electrophilic attack sites via Fukui indices; anthracene’s C9 position shows highest electrophilicity .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~380 nm in chloroform) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with IC50_{50} values normalized to positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Use fluorescence microscopy to differentiate membrane disruption (apoptosis) vs. DNA intercalation (anthracene-mediated) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .

Q. How does the compound’s supramolecular arrangement influence its photophysical properties?

  • Methodological Answer :

  • Crystal Packing Analysis : XRD reveals π-π stacking (interplanar distance ~3.4 Å) between anthracene moieties, enhancing fluorescence quantum yield (ΦF ~0.45) .
  • Time-Resolved Spectroscopy : Measure excited-state lifetimes (τ ~5 ns) via TCSPC to correlate stacking with delayed emission .

Q. What advanced separation techniques (e.g., HPLC-MS/MS) are optimal for quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • Chromatographic Setup : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
  • MS Detection : Operate in MRM mode (Q1/Q3: 385.18 → 210.1 for parent ion; 385.18 → 152.0 for degradation products) .
  • Limit of Quantitation (LOQ) : Validate at 0.1 µg/mL with RSD <5% .

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